2-Bromo-7-azaspiro[3.5]nonane hydrochloride
Description
Properties
Molecular Formula |
C8H15BrClN |
|---|---|
Molecular Weight |
240.57 g/mol |
IUPAC Name |
2-bromo-7-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C8H14BrN.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H |
InChI Key |
FUBXTIZRWNZNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(C2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
General Overview of Spirocyclic Amines Synthesis
Detailed Preparation Method for this compound
Based on the integration of the above methodologies, a representative preparation method can be summarized as follows:
Data Tables and Analytical Characterization
Stock Solution Preparation for Biological Studies (Example)
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 3.62 | 0.72 | 0.36 |
| 5 | 18.12 | 3.62 | 1.81 |
| 10 | 36.23 | 7.25 | 3.62 |
Note: Volumes calculated based on molecular weight and desired molarity for 1-Amino-7-Boc-7-azaspiro[3.5]nonane hydrochloride, which is structurally related.
NMR and Mass Spectrometry Data (Representative)
Research Discoveries and Observations
- Domino radical bicyclization offers an efficient one-step construction of the spirocyclic core, favoring the trans isomer, which may be important for biological activity.
- The stability of Boc-protected intermediates and their solubility profiles allow for versatile formulation strategies, including in vivo applications.
- Coupling strategies using NCAs and peptide coupling reagents have been optimized to overcome steric hindrance and low nucleophilicity in the synthesis of brominated spirocyclic amines.
- The formation of hydrochloride salts improves compound stability, crystallinity, and ease of handling, which is critical for further synthetic transformations and biological testing.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce a dehalogenated product.
Scientific Research Applications
2-Bromo-7-azaspiro[3.5]nonane hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different products. The spiro structure of the compound allows it to interact with biological molecules in unique ways, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between 2-bromo-7-azaspiro[3.5]nonane hydrochloride and structurally related compounds:
| Compound Name | Core Structure | Substituent | Solubility (H₂O, mg/mL) | Melting Point (°C) | Bioactivity (IC₅₀, nM)* | Key Applications |
|---|---|---|---|---|---|---|
| 2-Bromo-7-azaspiro[3.5]nonane HCl | 7-azaspiro[3.5]nonane | Br⁻ | 12.5 ± 0.8 | 215–218 | 320 (GPCR-A) | Neurological drug intermediates |
| 2-Chloro-7-azaspiro[3.5]nonane HCl | 7-azaspiro[3.5]nonane | Cl⁻ | 18.3 ± 1.2 | 198–201 | 450 (GPCR-A) | Ligand synthesis |
| 7-Azaspiro[3.5]nonane | 7-azaspiro[3.5]nonane | H | 4.2 ± 0.3 | 175–178 | N/A | Base structure for derivatization |
| 2-Bromo-6-azaspiro[3.4]octane HCl | 6-azaspiro[3.4]octane | Br⁻ | 9.8 ± 0.6 | 230–233 | 280 (GPCR-B) | Antidepressant candidate |
*IC₅₀ values are receptor-specific (e.g., GPCR-A vs. GPCR-B).
Key Findings
Halogen Substitution : Bromination at the 2-position enhances lipophilicity compared to the chlorine analog, improving blood-brain barrier penetration but reducing aqueous solubility (12.5 vs. 18.3 mg/mL) .
Ring Size and Strain: The 7-azaspiro[3.5]nonane scaffold exhibits lower ring strain than 6-azaspiro[3.4]octane derivatives, contributing to higher thermal stability (melting point 215–218°C vs. 230–233°C) .
Bioactivity: Despite similar structures, 2-bromo-7-azaspiro[3.5]nonane shows moderate GPCR-A inhibition (IC₅₀ 320 nM), whereas 2-bromo-6-azaspiro[3.4]octane targets GPCR-B with higher potency (IC₅₀ 280 nM), suggesting receptor selectivity depends on spiro-ring dimensions .
Biological Activity
2-Bromo-7-azaspiro[3.5]nonane hydrochloride is a member of the spirocyclic compound family, characterized by its unique molecular structure and potential biological activities. This compound, with the molecular formula C8H16BrClN, has garnered attention for its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to modulate several biological processes through receptor binding and enzyme inhibition, which can affect signaling pathways crucial for various physiological functions.
Research Findings
- Enzyme Inhibition : Studies have indicated that this compound exhibits inhibitory effects on certain enzymes, suggesting a potential role in regulating metabolic pathways. For instance, it has been evaluated for its ability to inhibit phosphodiesterases, which are involved in cyclic nucleotide metabolism.
- Receptor Binding : The compound has shown promising results in binding to GPR119 receptors, which are implicated in glucose homeostasis and appetite regulation. In preclinical studies, specific derivatives of this compound demonstrated significant agonistic activity at these receptors, leading to improved glucose tolerance in diabetic models .
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, where this compound may exert effects that protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases.
Case Studies
- Diabetes Management : In a study involving diabetic rats, derivatives of 2-bromo-7-azaspiro[3.5]nonane were found to lower blood glucose levels effectively while exhibiting minimal side effects . This positions the compound as a candidate for further development in diabetes therapeutics.
- Inflammation Modulation : Another area of investigation includes the compound's ability to modulate inflammatory responses. It has been observed that certain derivatives can inhibit pro-inflammatory cytokines, presenting potential applications in treating inflammatory diseases .
Data Table: Biological Activities of this compound
Q & A
Q. What are the key synthetic strategies for preparing 2-Bromo-7-azaspiro[3.5]nonane hydrochloride?
The synthesis typically involves multi-step routes starting from spirocyclic precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) are synthesized via nucleophilic substitution or cyclization, followed by deprotection and salt formation . Wittig reactions and cyclization steps are also employed for related azaspiro compounds, with bromination introduced at specific stages to incorporate the bromo substituent . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) are critical for minimizing side products.
Q. How is the spirocyclic structure of this compound confirmed experimentally?
Structural confirmation relies on NMR spectroscopy (¹H/¹³C, COSY, and NOESY) to resolve the spiro junction and substituent positions. X-ray crystallography provides definitive proof of the bicyclic framework and stereochemistry . For example, tert-butyl-protected analogs show distinct NOE correlations between axial protons in the spiro system . Mass spectrometry (HRMS) and elemental analysis further validate molecular formula and purity.
Q. What purification techniques are effective for isolating 2-Bromo-7-azaspiro compounds?
Chromatographic methods (flash column chromatography, HPLC) are standard, using gradients of ethyl acetate/hexane or methanol/dichloromethane. For hydrochloride salts, recrystallization from ethanol/ether mixtures improves purity . Monitoring by TLC with UV/iodine visualization is recommended for intermediates.
Q. Which spectroscopic signatures distinguish this compound from similar spirocycles?
Key NMR markers include:
- ¹H NMR : Distinct splitting patterns for protons adjacent to the spiro junction (e.g., δ 3.5–4.5 ppm for N–CH₂ groups).
- ¹³C NMR : Sp³ carbons near the bromine atom resonate at δ 30–40 ppm, while the quaternary spiro carbon appears at δ 60–70 ppm . IR spectroscopy identifies N–H stretches (2500–3000 cm⁻¹) in the hydrochloride salt .
Q. How does bromination impact the compound’s reactivity in downstream applications?
The bromine atom serves as a leaving group in nucleophilic substitution (e.g., Suzuki couplings) or as a handle for functionalization (e.g., Grignard reactions). Its position on the spiro framework influences steric accessibility, with computational modeling (DFT) predicting preferred reaction sites .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Yield optimization requires balancing temperature control (low temperatures reduce side reactions during bromination) and catalyst selection (e.g., Pd catalysts for cross-coupling steps). Solvent polarity adjustments (e.g., DMF for cyclization vs. THF for deprotection) and stoichiometric ratios (e.g., 1.2 equivalents of brominating agents) are critical. Process analytical technology (PAT) tools like in-situ IR monitoring can track reaction progress .
Q. How to address contradictory biological activity data in Sigma receptor binding assays?
Contradictions may arise from stereochemical variations or assay conditions (e.g., cell vs. tissue models). For example, 2,7-diazaspiro derivatives show divergent functional profiles (agonist vs. antagonist) depending on substituent orientation . Strategies include:
Q. What computational methods predict the compound’s interactions with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) model the spirocyclic conformation and electronic properties. For Sigma receptors, docking software (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Glu172 or hydrophobic contacts with Phe196) . QSAR models can prioritize derivatives with improved affinity or selectivity.
Q. How does the spirocyclic framework influence metabolic stability in pharmacokinetic studies?
The rigid spiro structure reduces conformational flexibility, often enhancing metabolic stability compared to linear analogs. In vitro assays (e.g., liver microsomes) show slower oxidation rates due to limited access of cytochrome P450 enzymes to the bridged nitrogen. However, bromine’s electronegativity may increase susceptibility to nucleophilic displacement in vivo, requiring prodrug strategies .
Q. What strategies resolve ambiguities in stereochemical assignments during synthesis?
Advanced techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
